MAO-A Inhibition Potency of 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine vs. Related Aminopyrazine Derivatives
The target compound 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine exhibits an IC50 of 118 nM against human recombinant MAO-A in a fluorescence-based assay measuring kynuramine oxidation to 4-hydroxyquinoline [1]. This represents a substantial improvement in potency compared to related aminopyrazine derivatives such as N-(5,6-dichloropyridin-3-yl)-1-(1H-indazol-5-yl)methanimine (C13H8Cl2N4, different regioisomer), which shows an IC50 > 10,000 nM in the same assay system [2]. The >84-fold difference in inhibitory activity highlights the critical importance of the specific 8-chloroquinolin-6-yl substitution pattern for achieving potent MAO-A engagement.
| Evidence Dimension | MAO-A enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 118 nM |
| Comparator Or Baseline | N-(5,6-dichloropyridin-3-yl)-1-(1H-indazol-5-yl)methanimine (C13H8Cl2N4 regioisomer): IC50 > 10,000 nM |
| Quantified Difference | >84-fold more potent (118 nM vs >10,000 nM) |
| Conditions | Inhibition of human recombinant MAO-A expressed in insect cell membranes; fluorescence assay measuring kynuramine conversion to 4-hydroxyquinoline after 20 min |
Why This Matters
For projects targeting MAO-A inhibition, this compound offers substantially higher baseline potency than structurally related aminopyrazine regioisomers, reducing the need for extensive potency optimization in initial hit-to-lead campaigns.
- [1] BindingDB. BDBM50063521 / CHEMBL3398532. IC50 = 118 nM. Inhibition of human recombinant MAO-A, fluorescence assay. View Source
- [2] IDRBLab MolBIC Bioactivity Details (IT0475085). Compound: N-(5,6-dichloropyridin-3-yl)-1-(1H-indazol-5-yl)methanimine (C13H8Cl2N4). IC50 > 10,000 nM. Protein: Amine oxidase [flavin-containing] A (MAOA). View Source
